REACTION_CXSMILES
|
CC1C=CC(S([CH2:11][N+:12]#[C-:13])(=O)=O)=CC=1.[CH2:14]([O:16][C:17](=[O:27])[CH:18]=[CH:19][C:20]1[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=1)[CH3:15].CCOCC.CS(C)=O.[H-].[Na+]>CCOCC.O>[CH2:14]([O:16][C:17]([C:18]1[C:19]([C:20]2[CH:21]=[CH:22][C:23]([CH3:26])=[CH:24][CH:25]=2)=[CH:13][NH:12][CH:11]=1)=[O:27])[CH3:15] |f:2.3,4.5|
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=CC1=CC=C(C=C1)C)=O
|
Name
|
ether DMSO
|
Quantity
|
154 mL
|
Type
|
reactant
|
Smiles
|
CCOCC.CS(=O)C
|
Name
|
|
Quantity
|
2.39 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux due to the exothermic reaction
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ether and CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed [silica, CH2Cl2/ethyl acetate (9:1)]
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CNC=C1C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.1 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |